4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

Lipophilicity Drug-likeness 7-Chloro-4-aminoquinoline

Standardizing side-chain polarity in 7-chloro-4-aminoquinoline SAR campaigns requires defined comparators. Unlike chloroquine or amodiaquine, this butanoic acid analog offers a terminal carboxylic acid for controlled permeability studies. - **Key Differentiator**: Carboxylic acid terminus vs. diethylamino (chloroquine) or phenolic (amodiaquine) groups; alters LogP and H-bonding. - **Reactive Handle**: Free -COOH enables amide coupling or prodrug synthesis. - **Specification**: 95% purity; ideal for HPLC method development and bioassay validation. Available as a research-grade building block with batch-specific COA.

Molecular Formula C13H13ClN2O2
Molecular Weight 264.71 g/mol
CAS No. 874918-61-3
Cat. No. B3291990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(7-Chloroquinolin-4-yl)amino]butanoic acid
CAS874918-61-3
Molecular FormulaC13H13ClN2O2
Molecular Weight264.71 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)NCCCC(=O)O
InChIInChI=1S/C13H13ClN2O2/c14-9-3-4-10-11(5-7-16-12(10)8-9)15-6-1-2-13(17)18/h3-5,7-8H,1-2,6H2,(H,15,16)(H,17,18)
InChIKeyAMBJNYSPRIYZPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid – Procurement Guide


4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (CAS 874918-61-3) is a 7-chloro-4-aminoquinoline derivative featuring a butanoic acid side chain, with molecular formula C₁₃H₁₃ClN₂O₂ and molecular weight 264.71 g/mol [1]. The compound contains the characteristic 7-chloro-4-aminoquinoline pharmacophore common to antimalarial agents such as chloroquine and amodiaquine, while its terminal carboxylic acid moiety distinguishes it from the diethylamino terminus found in chloroquine or the phenolic terminus in amodiaquine [2]. It is commercially available as a research-grade building block with typical purity specifications of 95% .

Pharmacophore 7-Chloro-4-aminoquinoline scaffold with a carboxylic acid side chain
Procurement Research-grade building block available from multiple suppliers

Substitution Pitfalls: 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid vs. Chloroquine


Within the 7-chloro-4-aminoquinoline chemotype, side-chain modifications profoundly alter physicochemical properties and target engagement profiles [1]. Chloroquine (terminal diethylamino group) and amodiaquine (terminal phenolic moiety) exhibit markedly different lipophilicity, ionization states, and hydrogen-bonding capacities compared to the carboxylic acid terminus of 4-[(7-chloroquinolin-4-yl)amino]butanoic acid . These differences affect cellular permeability, subcellular distribution, and molecular recognition [2]. Generic substitution without accounting for these property divergences introduces uncontrolled variables that compromise experimental reproducibility in structure-activity relationship (SAR) studies and biological assay validation .

Side-chain polarity mismatch
Carboxylic acid vs. tertiary amine terminus may shift cellular permeability and subcellular distribution profiles compared to chloroquine.
Hydrogen-bonding profile divergence
Additional H-bond donor may alter target recognition; binding assay results may not transfer directly without independent characterization.

Quantitative Evidence: 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid vs. Comparators


Lipophilicity (LogP) vs. Chloroquine

The carboxylic acid side chain of 4-[(7-chloroquinolin-4-yl)amino]butanoic acid confers reduced lipophilicity relative to the diethylamino terminus of chloroquine. The compound's calculated LogP is 3.16–3.30 [1], whereas chloroquine exhibits a higher LogP of approximately 4.6 [2]. This difference may influence membrane permeability, plasma protein binding, and subcellular accumulation behavior in experimental systems [3].

Lipophilicity vs. Chloroquine
Cross-study comparable
LogP 3.16–3.30 Chloroquine LogP ≈ 4.6
ΔLogP −1.3 to −1.4
Reduced lipophilicity may influence membrane permeability and ADME behavior; not a direct surrogate for chloroquine.
Computational prediction; experimental validation recommended.
Lipophilicity Drug-likeness 7-Chloro-4-aminoquinoline

Commercial Availability & Purity Benchmarking

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid is commercially available from multiple suppliers at a standardized purity specification of 95% . This purity tier is consistent for research-grade procurement, with catalog offerings including 100 mg, 250 mg, 500 mg, and 1 g quantities [1]. Price benchmarking shows approximately $197 for 250 mg and $399 for 1 g from a major biotechnology supplier [2], establishing a market reference for procurement decisions.

Commercial Purity & Price
Supporting evidence
95% purity
$197/250 mg · $399/1 g
Consistent purity specification across suppliers supports reproducible procurement.
Supplier-reported data; independent QC verification recommended.
Research-grade building block Purity specification Procurement

H-Bond Donor Capacity vs. Chloroquine

The carboxylic acid group of 4-[(7-chloroquinolin-4-yl)amino]butanoic acid contributes an additional hydrogen bond donor relative to the tertiary amine terminus of chloroquine. The target compound has 2 hydrogen bond donors (carboxylic acid OH + secondary amine NH), whereas chloroquine has only 1 hydrogen bond donor (secondary amine NH) [1]. This difference alters the compound's capacity for intermolecular hydrogen bonding with biological targets such as heme, DNA, or protein binding pockets [2].

H-Bond Donors vs. Chloroquine
Class-level inference
2 HBD Chloroquine 1 HBD
ΔHBD +1
Additional H-bond donor may alter target engagement and solubility; direct substitution not recommended.
Structure-based calculation; binding assay context needed.
Hydrogen bonding Molecular recognition 7-Chloro-4-aminoquinoline

Research Applications for 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid


SAR Studies with Side-Chain Variants

This compound serves as a comparator in SAR campaigns exploring how carboxylic acid versus basic amine or phenolic side-chain termini modulate antiplasmodial activity, cytotoxicity, and physicochemical properties within the 7-chloro-4-aminoquinoline series [1]. Its distinct LogP and hydrogen-bonding profile relative to chloroquine and amodiaquine make it valuable for probing the relationship between side-chain polarity and biological outcomes [2].

Synthetic Intermediate for Conjugates & Prodrugs

The terminal carboxylic acid group of 4-[(7-chloroquinolin-4-yl)amino]butanoic acid provides a reactive handle for amide coupling or esterification chemistry [1]. This enables the synthesis of novel conjugates, biotinylated probes, or prodrug derivatives where the 7-chloro-4-aminoquinoline pharmacophore is covalently linked to other functional moieties via the butanoic acid tether [2].

Analytical Reference Standard & Impurity Profiling

As a defined chemical entity with CAS 874918-61-3 and established purity specifications (95%), this compound can be employed as a reference standard in HPLC, LC-MS, or NMR method development for the analysis of chloroquine-related compounds, metabolites, or synthetic impurities [1].

Application
Selection Property
Validation Focus
SAR Studies with Side-Chain Variants
Carboxylic acid side-chain polarity profile
Physicochemical profiling (LogP, H-bonding) and biological outcome correlation
Synthetic Intermediate & Prodrug Synthesis
Reactive carboxylic acid handle for conjugation
Coupling efficiency and conjugate stability verification
Analytical Reference Standard
Defined chemical entity with established purity
Chromatographic identity (HPLC) and spectroscopic confirmation (NMR, MS)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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